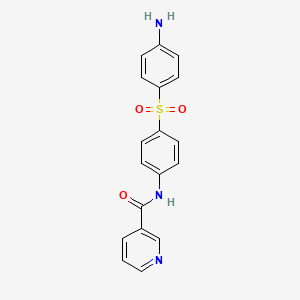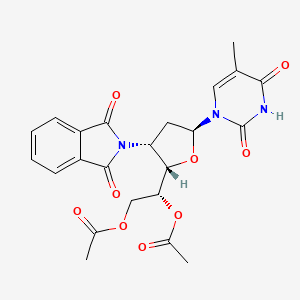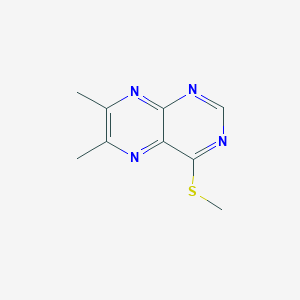
2'-n-Butylamino-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-n-Butylamino-2’-deoxyadenosine is a modified nucleoside analog. It is structurally similar to adenosine but features a butylamino group at the 2’ position of the ribose sugar. This modification can significantly alter its biochemical properties and interactions, making it a valuable compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-n-Butylamino-2’-deoxyadenosine typically involves the modification of adenosineThe final step involves deprotection to yield the target compound .
Industrial Production Methods: Industrial production of 2’-n-Butylamino-2’-deoxyadenosine may involve similar synthetic routes but on a larger scale. The use of continuous-flow biosynthesis has been explored to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-n-Butylamino-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups at the 2’ position .
Wissenschaftliche Forschungsanwendungen
2’-n-Butylamino-2’-deoxyadenosine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2’-n-Butylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid functions. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
2’-Amino-2’-deoxyadenosine: Similar in structure but with an amino group instead of a butylamino group.
2’-Fluoro-2’-deoxyadenosine: Features a fluorine atom at the 2’ position.
2’-Methylamino-2’-deoxyadenosine: Contains a methylamino group at the 2’ position.
Uniqueness: 2’-n-Butylamino-2’-deoxyadenosine is unique due to the presence of the butylamino group, which can significantly alter its biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable for specific scientific and medical applications .
Eigenschaften
CAS-Nummer |
134934-95-5 |
|---|---|
Molekularformel |
C14H22N6O3 |
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-2-3-4-16-9-11(22)8(5-21)23-14(9)20-7-19-10-12(15)17-6-18-13(10)20/h6-9,11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,9-,11+,14-/m1/s1 |
InChI-Schlüssel |
VSLPTXCXLMRUTP-AOGLXQGOSA-N |
Isomerische SMILES |
CCCCN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
CCCCNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















